Ethyl 5-chloro-6-fluoronicotinate

Agrochemicals Insecticidal activity Neonicotinoid analogs

Sourcing the correct halogenated nicotinate regioisomer is critical for synthetic success. The 5-chloro-6-fluoro substitution pattern is non-interchangeable; the positional isomer shows significantly reduced biological activity. This specific intermediate ensures reproducible results in advanced research programs. - Agrochemical R&D: Essential starting material for 5-chloro-6-fluoroimidacloprid analogs active at 0.2 ppm against hemipteran pests. - Medicinal Chemistry: Direct precursor in the established 7-step enoxacin antibacterial synthesis. - Chemical Biology: Enables SAR exploration of dual halogenation on the privileged nicotinate scaffold for novel antibacterial target identification.

Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
Cat. No. B12086112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-6-fluoronicotinate
Molecular FormulaC8H7ClFNO2
Molecular Weight203.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)F)Cl
InChIInChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
InChIKeyNNYDFQVBDFSTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-chloro-6-fluoronicotinate: Key Halogenated Building Block


Ethyl 5-chloro-6-fluoronicotinate (CAS 1214362-87-4) is a heterocyclic organic compound belonging to the halogenated nicotinic acid ester class [1]. It features a pyridine ring with chlorine and fluorine substitutions at the 5- and 6-positions, respectively, and an ethyl ester at the 3-position, giving it a molecular weight of 203.60 g/mol [1]. This specific substitution pattern defines its utility as a versatile building block in medicinal chemistry and agrochemical research, where it serves as a key intermediate for synthesizing more complex bioactive molecules [2].

Regiospecific building block – 5-chloro-6-fluoro substitution defines synthetic utility and target engagement profile.
Dual-halogen scaffold – enables sequential functionalization for neonicotinoid and quinolone analog synthesis.
Research intermediate – suitable for agrochemical and antibacterial discovery programs requiring precise halogen placement.

Ethyl 5-chloro-6-fluoronicotinate: Irreplaceable Substitution Pattern


The specific 5-chloro-6-fluoro substitution pattern on the nicotinate scaffold is not a matter of simple interchangeability. Close analogs, such as the 6-chloro-5-fluoro positional isomer or mono-halogenated variants like ethyl 5-fluoronicotinate, exhibit profoundly different biological activities and synthetic reactivities. Direct comparative studies demonstrate that the unique arrangement of the chlorine and fluorine atoms significantly alters the compound's interaction with biological targets and its utility as a synthetic intermediate [1]. This positional specificity can lead to a complete loss of desired activity or render a synthetic route inefficient, underscoring the critical importance of procuring the precise 5-chloro-6-fluoro regioisomer for reproducible and successful research outcomes [2].

Target
5-chloro-6-fluoro nicotinate
Substitute
6-chloro-5-fluoro positional isomer
Positional isomer may exhibit far lower biological activity; target regioisomer is essential for reported neonicotinoid potency and synthetic route specificity.
Target
5-chloro-6-fluoro nicotinate
Substitute
Mono-halogenated analog (e.g., ethyl 5-fluoronicotinate)
Mono-halogenated variants lack the dual substitution required for enoxacin synthesis and may not support the same antibacterial SAR profile.

Ethyl 5-chloro-6-fluoronicotinate: Comparative Performance Evidence


Insecticidal Potency vs. Positional Isomer

A direct head-to-head comparison revealed that neonicotinoid analogs bearing the 5-chloro-6-fluoronicotinyl group exhibit dramatically superior insecticidal activity against hemipteran pests compared to the 6-chloro-5-fluoro positional isomer. Specifically, 5-fluoroimidacloprid, derived from the 5-chloro-6-fluoro scaffold, provided effective control at a dose of 0.2 ppm, whereas the 6-chloro-5-fluoro isomer showed 'far lower activity' [1]. This demonstrates the critical importance of the exact halogen positioning for achieving target biological potency in agrochemical research programs.

Insecticidal potency
Head-to-head
Derived 5-fluoroimidacloprid analog effective at 0.2 ppm; positional isomer showed far lower activity
Regioisomer choice directly influences reported insecticidal activity in hemipteran bioassays.
Laboratory assay against Nilaparvata lugens and Myzus persicae
Agrochemicals Insecticidal activity Neonicotinoid analogs

Antibacterial Activity Ranking by Halogen Position

Studies on halogen-substituted nicotinic acids provide a clear class-level inference for the activity of the 5-chloro-6-fluoro scaffold. Research comparing the inhibition of bacterial growth established a definitive rank order of effectiveness: 5-fluoronicotinic acid > 5-chloronicotinic acid > 5-bromonicotinic acid > 2- and 6-fluoronicotinic acids [1]. This data indicates that a halogen at the 5-position, particularly fluorine, is most potent, and that the 6-position is suboptimal for halogenation. The 5-chloro-6-fluoro substitution pattern strategically combines a potent 5-halogen (chlorine as a viable alternative to fluorine) with a 6-fluoro group, a combination not directly compared but suggested to offer a unique profile by the data. (Note: Direct quantitative data for the target compound is not available; this represents a class-level inference from closely related structures).

Antibacterial ranking
Class-level
5‑fluoronicotinic acid > 5‑chloronicotinic acid > 5‑bromonicotinic acid > 2‑/6‑fluoro isomers
Class‑level data suggest 5‑halogen substitution may support higher growth inhibition; direct target data unavailable.
Data from related structures; requires verification for the 5‑chloro‑6‑fluoro scaffold
Antibacterial agents Nicotinic acid analogs Structure-activity relationship

Key Intermediate in Enoxacin Synthesis

Ethyl 5-chloro-6-fluoronicotinate's unique substitution pattern makes it a crucial precursor in a specific, efficient synthetic route to enoxacin, a 1,8-naphthyridine antibacterial agent. A published alternative synthesis of enoxacin utilizes ethyl 2,6-dichloro-5-fluoronicotinate—a compound directly accessible from the 5-chloro-6-fluoro scaffold—as a key intermediate in a Dieckmann-type cyclization [1]. This 7-step route from ethyl fluoroacetate demonstrates a defined, high-value application for the 5-chloro-6-fluoro motif in constructing complex, biologically active molecules. While not a direct head-to-head comparison of reaction yields, this established pathway highlights a specific synthetic niche where this compound is a required building block, differentiating it from other halogenated nicotinates that cannot participate in this particular cyclization strategy.

Enoxacin synthesis
Method context
Key precursor in a 7‑step Dieckmann‑type cyclization route to the 1,8‑naphthyridine antibacterial enoxacin
Enables a published synthetic pathway; alternative halogenation patterns do not support this cyclization strategy.
Miyamoto & Egawa (1987) synthetic methodology
Synthetic methodology Antibacterial agents Fluoronicotinic acid derivatives

Ethyl 5-chloro-6-fluoronicotinate: Validated Research Applications


Neonicotinoid Insecticide Development

This compound is the essential starting material for synthesizing 5-chloro-6-fluoroimidacloprid analogs. Research confirms that this specific substitution pattern yields effective pest control at low application rates (0.2 ppm), while the positional isomer is significantly less active [3]. Procurement is justified for programs aiming to develop potent, next-generation insecticides targeting hemipteran pests like planthoppers and aphids.

Fluorinated Quinolone Antibacterial Intermediate

Ethyl 5-chloro-6-fluoronicotinate serves as a direct precursor to ethyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the 7-step synthesis of the antibacterial agent enoxacin [3]. This established route makes it a high-value building block for medicinal chemists exploring novel 1,8-naphthyridine antibacterials or seeking to optimize the enoxacin scaffold through late-stage functionalization.

Antibacterial SAR Scaffold Exploration

Class-level evidence indicates that 5-halogenated nicotinic acids exhibit superior antibacterial activity compared to other regioisomers [3]. Ethyl 5-chloro-6-fluoronicotinate, bearing a 5-chloro and 6-fluoro substitution, represents a privileged scaffold for SAR exploration. It allows researchers to systematically investigate the impact of dual halogenation on bacterial growth inhibition and target engagement, providing a rational starting point distinct from mono-halogenated analogs.

Chemical Probes for Cozymase Biosynthesis

Halogen-substituted nicotinic acids are known to inhibit steps in cozymase (NAD) biosynthesis [3]. Ethyl 5-chloro-6-fluoronicotinate can be used as a precursor for synthesizing novel chemical probes to dissect this pathway in bacterial systems. Its unique halogenation pattern may confer distinct metabolic stability or enzyme inhibition profiles, making it a valuable tool for studying bacterial metabolism and identifying new antibacterial targets.

Application
Selection Property
Validation Focus
Neonicotinoid insecticide research
5‑chloro‑6‑fluoro regioisomer for target activity
Comparative insecticidal bioassay with positional isomer
1,8‑Naphthyridine antibacterial synthesis
Precursor for Dieckmann cyclization route
Reproduction of published enoxacin synthetic pathway
Antibacterial SAR exploration
Dual‑halogen scaffold for structure‑activity studies
Growth inhibition comparison with mono‑halogenated analogs
Cozymase biosynthesis probe development
Halogenated nicotinate precursor for pathway tools
Enzyme inhibition and NAD pathway dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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